molecular formula C12H11NO2 B2573570 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one CAS No. 1367805-85-3

1-(7-Methoxyisoquinolin-1-yl)ethan-1-one

Cat. No.: B2573570
CAS No.: 1367805-85-3
M. Wt: 201.225
InChI Key: KXHXRUSXUXCKKE-UHFFFAOYSA-N
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Description

1-(7-Methoxyisoquinolin-1-yl)ethan-1-one is a chemical compound belonging to the class of isoquinoline derivatives. It has garnered significant attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through various organic reactions, including the condensation of 7-methoxyisoquinoline with ethanone derivatives under specific reaction conditions.

    Reaction Conditions: Common reagents used in the synthesis include acids, bases, and solvents such as ethanol or methanol. The reaction is often carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(7-Methoxyisoquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.

Scientific Research Applications

1-(7-Methoxyisoquinolin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, including those related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(7-Methoxyisoquinolin-1-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol and 1-(7-Methoxyisoquinolin-1-yl)ethan-1-amine share structural similarities.

    Uniqueness: The presence of the methoxy group at the 7-position and the ethanone moiety distinguishes it from other isoquinoline derivatives, potentially leading to unique biological activities and applications

Properties

IUPAC Name

1-(7-methoxyisoquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHXRUSXUXCKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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